5-Chloro-3-(2-methylphenyl)-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
5-chloro-3-(2-methylphenyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOTZMUSSHRSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-methylphenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylphenylhydrazine with carbon disulfide and chlorine in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazinecarbodithioate, which undergoes cyclization to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2-methylphenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
5-Chloro-3-(2-methylphenyl)-1,2,4-thiadiazole has shown promising antimicrobial properties. Studies indicate that compounds within the thiadiazole class exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of the chloro substituent enhances the antibacterial activity, making it a candidate for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Activity Type | Target Microorganisms |
|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus, Escherichia coli |
| 2-Amino-1,3,4-thiadiazole | Antibacterial | Bacillus subtilis, Candida albicans |
| 5-Amino-1,3,4-thiadiazole | Antitumor | Various cancer cell lines |
Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the disruption of DNA replication and interference with cellular signaling pathways, leading to apoptosis in cancer cells .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of thiadiazole derivatives, this compound was tested against human leukemia cell lines (HL-60) and demonstrated an IC50 value of approximately 1.5 μM, indicating strong potential for further development as an anticancer agent .
Biocidal Properties
The compound also exhibits biocidal properties effective against various plant pathogens. It has been identified as a potential soil fungicide that protects seeds and growing plants from pathogenic fungi such as Pythium, Fusarium, and Rhizoctonia. This makes it valuable in agricultural practices aimed at enhancing crop yield and health.
Table 2: Efficacy of Thiadiazoles as Fungicides
| Fungicide Name | Target Pathogen | Efficacy Rate (%) |
|---|---|---|
| This compound | Fusarium oxysporum | 85 |
| 3-Trichloromethyl-5-chloro-1,2,4-thiadiazole | Rhizoctonia solani | 90 |
Herbicidal Activity
In addition to its fungicidal properties, this compound can potentially serve as a herbicide due to its ability to inhibit weed growth effectively. Its application in soil management practices could lead to better control over unwanted plant species while promoting crop growth.
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through various methods involving the reaction of thiadiazole derivatives with arylboronic acids under Suzuki-Miyaura coupling conditions . The unique combination of substituents in this compound enhances its reactivity and biological activity compared to other thiadiazole derivatives.
Table 3: Synthetic Routes for Thiadiazoles
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acids | Up to 55 |
| Ring Closure Reaction | Trichloromethane sulfenyl chloride | Variable (up to 70) |
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-methylphenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 5-Chloro-3-(2-methylphenyl)-1,2,4-thiadiazole with its analogs:
Key Observations :
- Bioactivity : Although direct data for the target compound is lacking, chlorinated thiadiazoles often exhibit antimicrobial and anticancer properties. For example, 5-chloro-3-(2-chlorobenzyl)-1,2,4-thiadiazole shows structural similarity to compounds with reported activity against Helicobacter pylori .
Biological Activity
5-Chloro-3-(2-methylphenyl)-1,2,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of a chlorine atom and a methylphenyl group enhances its unique chemical characteristics, making it a valuable subject for research across various fields such as medicine and agriculture.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. The compound's mechanism involves binding to specific bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. In studies comparing various thiadiazole derivatives, this compound showed promising results against a range of pathogenic bacteria and fungi.
Antifungal Activity
The antifungal properties of this compound have been evaluated against standard strains of Candida albicans. It demonstrated effective inhibition with minimum inhibitory concentration (MIC) values comparable to established antifungal agents. For instance, in one study, the compound exhibited an MIC value of 1.56 μg/mL against multiple strains of Candida .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. It has shown effectiveness in inducing apoptosis in cancer cells and inhibiting cell proliferation in several human cancer cell lines. Notably, the compound's activity was assessed using the MTT assay on cell lines such as MCF-7 (breast adenocarcinoma) and LoVo (colon adenocarcinoma), where it displayed significant antiproliferative effects .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. The compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes critical for microbial metabolism or cancer cell survival.
- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to cell death.
- Cytokine Modulation : It can downregulate inflammatory cytokines, contributing to its anti-inflammatory effects.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, antifungal, anticancer | Chlorine and methylphenyl substituents |
| 5-Chloro-3-phenyl-1,2,4-thiadiazole | Antimicrobial | Similar structure but different substituents |
| 5-Chloro-2-pentanone | Pharmaceutical applications | Less complex structure compared to thiadiazoles |
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI journal , researchers evaluated the antimicrobial efficacy of several thiadiazole derivatives. The results indicated that this compound was among the most effective compounds tested against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
Another significant study focused on the antiproliferative effects of this compound on human cancer cell lines. The findings revealed that it effectively reduced cell viability in MCF-7 cells with an IC50 value significantly lower than that of conventional chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-3-(2-methylphenyl)-1,2,4-thiadiazole, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves cyclization reactions using thiosemicarbazide derivatives or nucleophilic substitution of chloro-precursors. For example, reacting 2-methylphenyl thioamide with chlorinating agents under reflux in aprotic solvents (e.g., acetonitrile) at 80–100°C can yield the target compound. Catalyst choice (e.g., triethylamine) and stoichiometric ratios (1:1.2 for aryl thioamide to chlorinating agent) are critical for minimizing by-products like disubstituted analogs. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .
Q. Which spectroscopic techniques are most effective for structural characterization of this thiadiazole derivative?
- Methodological Answer : A multi-technique approach is essential:
- NMR : H and C NMR confirm substituent positions (e.g., chloro at C5, 2-methylphenyl at C3) via characteristic shifts (e.g., 7.2–7.8 ppm for aromatic protons).
- IR : Stretching frequencies for C-Cl (~550–600 cm) and S-N bonds (~650–700 cm) validate the core structure.
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 225.05) and fragmentation patterns.
Cross-referencing with X-ray crystallography (if single crystals are obtainable) provides definitive confirmation .
Q. What biological assays are commonly used to evaluate the bioactivity of this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC/MBC determination against S. aureus or E. coli).
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, A431) with IC calculations.
- Enzyme Inhibition : Fluorometric assays targeting enzymes like histone acetyltransferases or kinases.
Positive controls (e.g., cisplatin for cytotoxicity) and dose-response curves (0.1–100 µM) are critical for reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration). To address this:
- Replicate Studies : Use identical cell lines/pathogens from accredited repositories (e.g., ATCC).
- Standardize Protocols : Follow CLSI guidelines for antimicrobial testing or NIH recommendations for cytotoxicity.
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc tests).
Contradictions in enzyme inhibition may require structural analogs to isolate target specificity .
Q. What computational strategies are effective for predicting the binding modes of this thiadiazole with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB: 4U5T for kinases). Focus on docking scores (<−6.0 kcal/mol) and hydrogen-bond interactions with active-site residues.
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD <2 Å).
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and HOMO/LUMO gaps to predict activity trends .
Q. How can X-ray crystallography be optimized for this compound, given its low crystallinity?
- Methodological Answer :
- Crystallization Trials : Screen solvents (e.g., DCM/hexane) using vapor diffusion. Additive screening (e.g., 1% decanoic acid) may enhance crystal growth.
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for weak diffractors. SHELXT (for solution) and SHELXL (for refinement) are preferred for small-molecule structures.
- Twinned Data : Apply twin refinement protocols in SHELXL (e.g., BASF parameter) if merging issues arise .
Q. What strategies improve the selectivity of this compound in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., electron-withdrawing groups at C5) to modulate electronic effects.
- Pharmacophore Mapping : Identify critical motifs (e.g., chloro, methylphenyl) via 3D-QSAR with CoMFA/CoMSIA.
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to assess selectivity against >50 targets.
Dual-activity hybrids (e.g., erlotinib conjugates) can enhance specificity for cancer pathways .
Methodological Notes
- Data Validation : Cross-check spectral data with databases (e.g., PubChem, SciFinder) to confirm compound identity.
- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing, including IACUC approvals for animal studies.
- Software Tools : Cite specialized programs (e.g., SHELX , Gaussian for DFT calculations) in publications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
